REACTION_CXSMILES
|
[OH:1][C:2]1([CH2:12][NH:13][CH3:14])[CH2:7][CH2:6][CH2:5][N:4](C(OC)=O)[CH2:3]1>O>[OH:1][C:2]1([CH2:12][NH:13][CH3:14])[CH2:7][CH2:6][CH2:5][NH:4][CH2:3]1
|
Name
|
methyl 3-hydroxy-3-methylaminomethylpiperidine-1carboxylate
|
Quantity
|
8.7 g
|
Type
|
reactant
|
Smiles
|
OC1(CN(CCC1)C(=O)OC)CNC
|
Name
|
Ba(OH)2
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
240 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The product is filtered off from BaCO3 with suction
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CONCENTRATION
|
Details
|
the dioxane solution is concentrated
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Name
|
|
Type
|
|
Smiles
|
OC1(CNCCC1)CNC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |